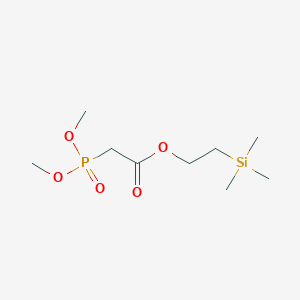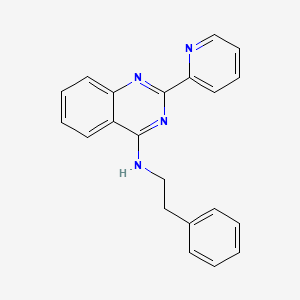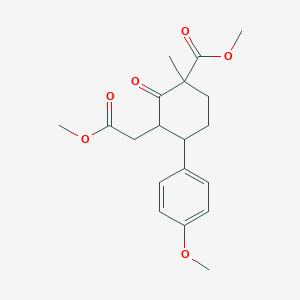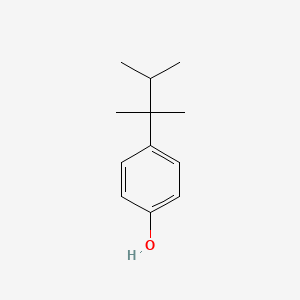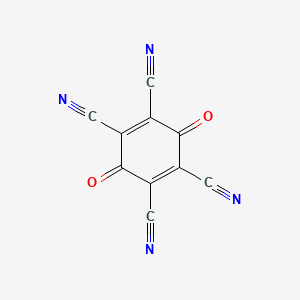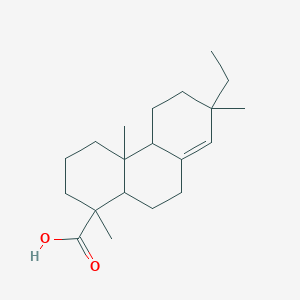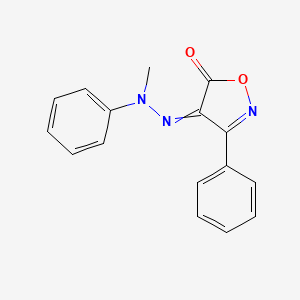
4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazinylidene group attached to an oxazole ring, making it a subject of interest in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one typically involves the reaction of 2-methyl-2-phenylhydrazine with 3-phenyl-1,2-oxazole-5(4H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the reaction process and optimizing it for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biological pathways. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid
- 2-Phenyl-2-propanol
- Phenethyl alcohol
Uniqueness
4-(2-Methyl-2-phenylhydrazinylidene)-3-phenyl-1,2-oxazol-5(4H)-one is unique due to its combination of a hydrazinylidene group and an oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
4550-13-4 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-[methyl(phenyl)hydrazinylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H13N3O2/c1-19(13-10-6-3-7-11-13)17-15-14(18-21-16(15)20)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
RUYLGOWTPMBGND-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N=C2C(=NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


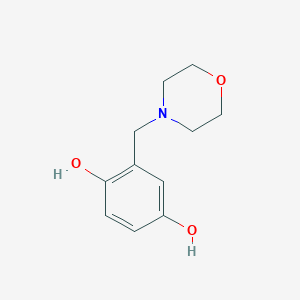
![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
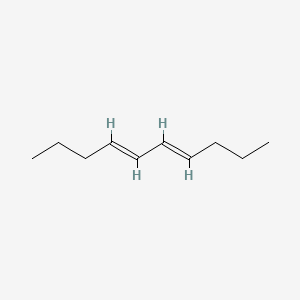
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
